molecular formula C15H24 B1254343 5beta,10alpha-Sibirene

5beta,10alpha-Sibirene

Cat. No. B1254343
M. Wt: 204.35 g/mol
InChI Key: ALUIZDJKPCNAGJ-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta,10alpha-sibirene is a sibirene. It is an enantiomer of a 5alpha,10beta-sibirene.

Scientific Research Applications

Antifeedant Properties in Agricultural Research The sesquiterpene 5beta,10alpha-Sibirene, as well as its analogues, have been explored for their antifeedant properties. A study identified the compound among others from Senecio palmensis and examined their structure-activity relationship against various insect species. These findings suggest potential applications of 5beta,10alpha-Sibirene in agricultural pest management and the development of natural insect repellents (Reina et al., 2002).

Potential in Neuropharmacology The neurosteroid 5beta-pregnan-3alpha-ol-20-one, closely related to 5beta,10alpha-Sibirene, has been investigated for its modulatory effects on synaptic GABAA receptors in the rat hippocampus. This research highlights the compound's relevance in neuropharmacological studies, especially in understanding its influence on neurotransmission and potential therapeutic applications in neurological disorders (Harney, Frenguelli & Lambert, 2003).

Inhibitory Effects on Enzymes Compounds structurally related to 5beta,10alpha-Sibirene have been synthesized and tested for their inhibitory activity against human 5alpha-reductases types I and II. These findings are significant for the development of pharmaceutical agents targeting conditions like benign prostatic hyperplasia and androgenetic alopecia (Scarpi et al., 2002).

Chemical and Structural Studies In-depth chemical and structural studies on variants of 5beta,10alpha-Sibirene, like 17-Oxo-5alpha-androstane-3alpha,4beta-diyl diacetate, provide insights into the molecular conformations and interactions, aiding in the design and synthesis of novel compounds with potential therapeutic applications (Andrade et al., 2005).

Conformational Studies in Drug Synthesis Conformational studies on compounds related to 5beta,10alpha-Sibirene are essential in understanding the synthetic pathways and stability of potential drug candidates. Such research aids in optimizing the synthesis processes for more effective and stable pharmaceutical compounds (Modica et al., 2005).

properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4aR,8aS)-8a-methyl-4-methylidene-6-propan-2-yl-1,2,3,4a,7,8-hexahydronaphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11,14H,3,5-9H2,1-2,4H3/t14-,15+/m1/s1

InChI Key

ALUIZDJKPCNAGJ-CABCVRRESA-N

Isomeric SMILES

CC(C)C1=C[C@@H]2C(=C)CCC[C@]2(CC1)C

Canonical SMILES

CC(C)C1=CC2C(=C)CCCC2(CC1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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